3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
CAS No.: 896354-10-2
Cat. No.: VC11910140
Molecular Formula: C17H14FN3OS2
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896354-10-2 |
|---|---|
| Molecular Formula | C17H14FN3OS2 |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C17H14FN3OS2/c18-12-4-6-13(7-5-12)23-10-8-16(22)21-17-20-15(11-24-17)14-3-1-2-9-19-14/h1-7,9,11H,8,10H2,(H,20,21,22) |
| Standard InChI Key | QSEHKGBRXHKXDZ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F |
Introduction
3-[(4-Fluorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that combines a fluorophenyl group, a thiazole ring, and a pyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacological agent targeting specific biological pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the thiazole ring through cyclization reactions.
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Introduction of the fluorophenyl group via nucleophilic substitution or sulfanyl coupling.
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Amide bond formation using appropriate carboxylic acid derivatives and amines.
Biological Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit biological activities such as:
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Protein kinase inhibition, which is relevant in cancer and inflammatory diseases.
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Potential interaction with enzymes involved in oxidative stress pathways.
Analytical Data
Characterization methods include:
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NMR Spectroscopy (1H and 13C): Confirms the chemical structure and purity.
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Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms.
Research Findings
Although specific studies on this compound are scarce, related analogs have been investigated for:
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Docking studies: Predicting binding affinity to biological targets.
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In vitro assays: Testing cytotoxicity against cancer cell lines.
Applications and Future Directions
Given its structural features, this compound holds promise for:
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Development as a pharmaceutical lead compound.
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Further optimization for enhanced potency and selectivity.
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Exploration in drug discovery programs targeting kinase pathways.
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